molecular formula C16H11Cl3FN3O2S B4542232 2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No. B4542232
M. Wt: 434.7 g/mol
InChI Key: BXVDRSYUZPDXEL-UHFFFAOYSA-N
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Description

The chemical compound of interest belongs to a class of compounds known for their varied biological activities and potential applications in medicinal chemistry. While direct research on this specific compound is scarce, insights can be drawn from studies on related benzenesulfonamide derivatives, which are known for their roles in inhibiting enzymes and potential antitumor activities.

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives typically involves the condensation of substituted benzaldehydes with hydrazinobenzenesulfonamide, yielding compounds with varied substituents such as fluorine, hydroxy, and methoxy groups. These methods highlight the flexibility in synthesizing benzenesulfonamide derivatives with potential bioactivity (Gul et al., 2016).

Molecular Structure Analysis

Molecular structure analyses of benzenesulfonamide derivatives reveal that these compounds can exhibit significant planarity or torsion within their molecular frameworks, influencing their interaction potentials. Intramolecular hydrogen bonding and tight interactions can lead to a stabilized molecular structure, as observed in specific sulfonamide compounds (Asiri et al., 2012).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, with their reactivity influenced by substituent effects. These compounds have been evaluated for their potential as carbonic anhydrase inhibitors and cyclooxygenase-2 inhibitors, demonstrating the chemical versatility and potential therapeutic relevance of this class (Gul et al., 2016; Pal et al., 2003).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including solubility, melting points, and crystalline structures, are crucial for their application in drug design. Investigations into the crystal structures of similar compounds reveal the impact of substituents on the molecular conformation and, consequently, on the physical properties relevant to their biological activity (Azzam et al., 2017).

properties

IUPAC Name

2,5-dichloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3FN3O2S/c17-10-4-5-13(19)15(8-10)26(24,25)22-16-6-7-23(21-16)9-11-12(18)2-1-3-14(11)20/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVDRSYUZPDXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Reactant of Route 2
2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Reactant of Route 4
2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Reactant of Route 5
2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Reactant of Route 6
2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

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